2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester
Description
This compound is a hydrazone derivative featuring a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to the para position of the phenyl ring. The boronate ester moiety distinguishes it from structurally related analogs and enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science . Its molecular formula is C₁₇H₂₂BClN₂O₄, with a molecular weight of 364.63 g/mol. The Z-configuration of the hydrazone group is stabilized by intramolecular hydrogen bonding, as observed in crystallographic studies of similar compounds .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClN2O4/c1-6-22-14(21)13(18)20-19-12-9-7-11(8-10-12)17-23-15(2,3)16(4,5)24-17/h7-10,19H,6H2,1-5H3/b20-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHYVRJTXWXKN-MOSHPQCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NN=C(C(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N/N=C(/C(=O)OCC)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro group, a hydrazone linkage, and a boron-containing moiety. Its molecular formula is , with a molecular weight of approximately 368.82 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂BClN₃O₄ |
| Molecular Weight | 368.82 g/mol |
| Boiling Point | Not available |
| Storage Conditions | Room temperature |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The boron moiety in the compound is known to facilitate interactions with biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues .
- Anticancer Activity : The hydrazone structure is often associated with anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some derivatives of hydrazones exhibit antimicrobial activity against both bacterial and fungal strains. The presence of the chloro group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Hydrazone Derivatives : A study published in MDPI highlighted that hydrazone derivatives exhibit significant anticancer activity by targeting tubulin dynamics in cancer cells . This suggests that similar mechanisms may be applicable to our compound.
- Inhibition of Carbonic Anhydrases : Research indicated that certain dioxaborolane-containing compounds can effectively inhibit carbonic anhydrases, leading to potential applications in treating diseases where these enzymes play a critical role .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of complex molecules.
Key Reactions:
- Phosphitylation Reactions: The compound can be utilized in phosphitylation reactions to modify alcohols and heteroatomic nucleophiles. This process leads to the formation of glycosyl donors and ligands essential for carbohydrate chemistry .
- Cross-Coupling Reactions: It plays a role in cross-coupling reactions involving palladium catalysts. For instance, it has been used in reactions with 4'-bromobiphenyl-2-ol under microwave irradiation conditions to yield desired products efficiently .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound's unique structure contributes to its potential as a pharmacophore in drug development.
- Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by modulating specific signaling pathways involved in tumor growth and proliferation.
- Enzyme Inhibition: The compound has shown promise as an inhibitor of certain enzymes, which could be leveraged for therapeutic applications targeting metabolic pathways .
Material Science
The compound's properties also make it suitable for applications in material science.
Polymer Chemistry:
- Synthesis of Functional Polymers: The incorporation of boron-containing moieties allows for the design of functional polymers with specific properties such as enhanced thermal stability and mechanical strength.
- Nanomaterials Development: The compound can be employed in the synthesis of nanomaterials that have applications in electronics and photonics due to their unique optical properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Investigated derivatives of the compound for cytotoxic effects on cancer cell lines; showed promising results indicating potential for further development. |
| Study 2 | Cross-Coupling Reactions | Utilized in the synthesis of biphenyl derivatives; demonstrated high yields and efficiency under microwave conditions, highlighting its utility in synthetic organic chemistry. |
| Study 3 | Polymer Synthesis | Developed boron-containing polymers using the compound; characterized materials exhibited improved thermal and mechanical properties compared to traditional polymers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in the substituents on the phenyl ring. Key examples include:
Physicochemical Properties
Preparation Methods
Synthesis of the Boronate Ester-Substituted Phenyl Precursor
- The starting material is generally a 4-substituted phenylboronic acid pinacol ester or its ethyl ester derivative, such as ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate , which is commercially available or synthesized via borylation of aryl halides using bis(pinacolato)diboron under palladium catalysis.
Formation of the Hydrazono Group
- The hydrazono moiety is introduced by condensation of the arylboronate ester with a hydrazine derivative or hydrazine hydrate.
- This step involves nucleophilic attack of the hydrazine nitrogen on a carbonyl precursor (such as an aldehyde or ester activated intermediate), followed by elimination of water to form the hydrazone linkage.
- Control of reaction conditions (temperature, solvent, pH) is critical to favor hydrazone formation without side reactions.
Detailed Preparation Method (Literature-Informed Protocol)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | Pd-catalyzed borylation of 4-bromoethylbenzene derivatives with bis(pinacolato)diboron, base (e.g., KOAc), solvent (e.g., DMSO or dioxane), 80–100°C | Provides boronate ester-phenyl ethyl acetate precursor |
| 2 | Hydrazone formation | Reaction of the above ester with hydrazine hydrate or substituted hydrazine in ethanol or methanol, room temperature to reflux | Formation of 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono intermediate |
| 3 | Chlorination at 2-position of acetic acid ethyl ester | Treatment with chlorinating agent such as N-chlorosuccinimide (NCS) or thionyl chloride in inert solvent (e.g., dichloromethane), 0–25°C | Introduction of 2-chloro substituent to yield final product |
Research Findings and Optimization Notes
- Solvent choice : Polar aprotic solvents such as DMSO or DMF are preferred for borylation steps to enhance catalyst activity and solubility.
- Catalyst system : Palladium complexes with phosphine ligands (e.g., Pd(dppf)Cl2) improve yields and selectivity in borylation.
- Hydrazone formation : Mild acidic or neutral conditions favor selective hydrazone formation without hydrolysis of boronate ester.
- Chlorination step : Temperature control is critical to avoid over-chlorination or decomposition of sensitive hydrazono and boronate groups.
- Purification : Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) is used to isolate pure product.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Yield/Purity | Reference Notes |
|---|---|---|---|
| Borylation temperature | 80–100°C | Higher temp improves rate but may cause side reactions | Standard Pd-catalyzed borylation protocols |
| Hydrazone formation solvent | Ethanol, methanol | Protic solvents facilitate condensation | Mild reflux improves conversion |
| Chlorination reagent | NCS, SOCl2 | NCS preferred for mild conditions | Avoids harsh conditions that degrade boronate ester |
| Reaction time | 2–12 hours per step | Longer times improve conversion but risk side reactions | Optimized per step for best purity |
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-2-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylhydrazono)acetic acid ethyl ester?
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Methodological Answer : A common approach involves Suzuki-Miyaura coupling, where the boronate ester moiety is introduced via reaction of a halogenated phenylhydrazone precursor with bis(pinacolato)diboron under palladium catalysis. For example, methyl 2-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate was synthesized using a two-step protocol: (1) halogenation of the phenylacetic acid derivative and (2) boronate ester formation under inert conditions (K₂CO₃, Pd(dppf)Cl₂, 1,4-dioxane, 90°C, 24 h) . Alternative routes involve diazotization and hydrazone formation, as seen in ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate synthesis (85% yield via ethanol recrystallization) .
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Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronation | Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane, 90°C | 43–44% | |
| Hydrazone Formation | Diazonium salt coupling, EtOH, 273 K | 85% |
Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining the Z-configuration of the hydrazone group. For example, in (Z)-ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate, the planar Caryl–NH–N=C unit and torsion angle (5.5°) confirm the Z-configuration. Hydrogen bonding between the amino group and carbonyl oxygen further stabilizes this geometry . NMR spectroscopy (¹H and ¹³C) can also indicate configuration via coupling constants and NOE effects .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for boronate ester intermediates, and how can they be addressed?
- Methodological Answer : Low yields (e.g., 43–44% ) often stem from competing side reactions (e.g., protodeboronation) or incomplete coupling. Strategies include:
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Catalyst Optimization : Using Pd(OAc)₂ with SPhos ligand enhances stability and activity .
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Solvent Selection : 1,4-Dioxane improves solubility of boronates compared to THF.
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Temperature Control : Prolonged heating (>24 h) at 90°C minimizes unreacted starting material .
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Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from biphenyl byproducts.
Q. How does the Z-configuration influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The Z-configuration’s planar geometry facilitates coordination to transition metal catalysts (e.g., Pd), enhancing Suzuki-Miyaura coupling efficiency. In contrast, E-isomers may sterically hinder catalytic sites. For example, (Z)-configured hydrazones show higher reactivity in forming spiroheterocycles due to favorable orbital overlap . Computational studies (DFT) can model transition states to predict reactivity differences .
Q. What analytical techniques are critical for characterizing structural purity and functional groups?
- Methodological Answer :
- NMR Spectroscopy : ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm ).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₂₃BClN₂O₄ requires m/z 393.14) .
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) confirm functional groups .
- X-ray Diffraction : Resolves crystallographic packing and hydrogen-bonding networks .
Data Contradiction and Resolution
Q. How can researchers resolve discrepancies in reported melting points for hydrazone derivatives?
- Methodological Answer : Melting points vary due to polymorphism or solvent retention. For instance, reports m.p. 428–431 K for a chlorophenyl derivative, while lists no m.p. data. Reproducibility steps:
- Recrystallization : Use ethanol or ethyl acetate for consistent crystal lattice formation.
- DSC Analysis : Differential scanning calorimetry identifies polymorphic transitions.
- Collaborative Validation : Cross-check with independent labs using standardized protocols.
Applications in Drug Discovery
Q. What role does this compound play in synthesizing FABP4/5 inhibitors?
- Methodological Answer : The boronate ester acts as a key intermediate in Suzuki couplings to attach quinoline moieties. For example, 2-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid ethyl ester was coupled with methyl 2-(4-chloro-2-(6-chloro-4-phenylquinolin-2-yl)phenyl)acetate to yield FABP4/5 inhibitors with 44.33% yield . Bioactivity assays (IC₅₀) confirmed nanomolar potency against fatty acid-binding proteins.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
